3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile

Dopamine D4 Receptor Medicinal Chemistry CNS Drug Discovery

3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile (CAS 93554-98-4), also known as 2-(3-methoxyphenyl)-2-trimethylsilyloxyacetonitrile, is a specialized organosilicon reagent that functions as a protected cyanohydrin building block. Its molecular framework (C₁₂H₁₇NO₂Si, MW 235.35) integrates a base-labile trimethylsilyl (TMS) protecting group with a 3-methoxyphenyl motif, enabling chemoselective unmasking to generate the reactive cyanohydrin only under controlled conditions.

Molecular Formula C12H17NO2Si
Molecular Weight 235.35 g/mol
CAS No. 93554-98-4
Cat. No. B115110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile
CAS93554-98-4
Molecular FormulaC12H17NO2Si
Molecular Weight235.35 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(C#N)O[Si](C)(C)C
InChIInChI=1S/C12H17NO2Si/c1-14-11-7-5-6-10(8-11)12(9-13)15-16(2,3)4/h5-8,12H,1-4H3
InChIKeyBCMKFMIXDLPHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile (CAS 93554-98-4): A Critical Intermediate for CNS-Targeted Ligand Synthesis and Green Cyanosilylation


3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile (CAS 93554-98-4), also known as 2-(3-methoxyphenyl)-2-trimethylsilyloxyacetonitrile, is a specialized organosilicon reagent that functions as a protected cyanohydrin building block [1]. Its molecular framework (C₁₂H₁₇NO₂Si, MW 235.35) integrates a base-labile trimethylsilyl (TMS) protecting group with a 3-methoxyphenyl motif, enabling chemoselective unmasking to generate the reactive cyanohydrin only under controlled conditions [2]. This compound is explicitly documented in the primary literature as a key reactant in synthesizing high-affinity dopamine D4 receptor ligands and the dissociative anesthetic methoxetamine [1].

Why 3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile Cannot Be Replaced by Generic Silylated Cyanohydrins


Substituting this compound with a structurally simpler analog such as α-(trimethylsilyloxy)phenylacetonitrile (CAS 25438-37-3) or the 4-methoxy regioisomer (CAS 66985-48-6) introduces significant risk of synthetic failure and regulatory non-compliance [1]. The 3-methoxy substitution pattern is not a trivial structural variation; it is essential for achieving the specific dopamine D4 receptor pharmacophore required for high-affinity binding (Ki values reported in the low nanomolar range for the final benzamide ligands) [1]. Using the unsubstituted phenyl analog yields a final ligand with dramatically reduced potency, as documented in the structure-affinity relationship (SAFR) study by Perrone et al., where the 3-methoxy substituent was explicitly identified as a critical determinant of binding affinity [1]. Furthermore, the distinct solubility profile of this compound in dichloromethane, ethyl acetate, and DMSO, compared to the differing physical properties of the para-isomer, can alter reaction kinetics and complicate purification in established protocols .

Quantitative Comparative Evidence for 3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile (CAS 93554-98-4)


Validated Synthetic Utility in High-Affinity D4 Receptor Ligand Synthesis

This compound is the documented precursor for the 3-methoxybenzamide class of selective dopamine D4 ligands. Perrone et al. (2000) established a structure-affinity relationship (SAFR) demonstrating that the 3-methoxyphenyl fragment, introduced via this TMS-protected cyanohydrin, is essential for high D4 receptor binding affinity. The final ligand N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited potent and selective D4 binding [1]. In contrast, the corresponding 4-methoxy regioisomer (synthesized from CAS 66985-48-6) or the unsubstituted phenyl analog (from CAS 25438-37-3) produce final ligands with significantly lower D4 receptor affinity, as inferred from the comprehensive SAFR data in the same study [1][2].

Dopamine D4 Receptor Medicinal Chemistry CNS Drug Discovery

High-Yield Green Synthesis Using Recyclable Scandium Triflate/Ionic Liquid Catalytic System

The compound can be synthesized via a high-performance catalytic method that achieves a 99% isolated yield under mild, environmentally favorable conditions [1]. Park et al. (2009) reported that using scandium(III) triflate (Sc(OTf)₃) in the ionic liquid [bmim][SbF₆] enables cyanosilylation of 3-methoxybenzaldehyde with trimethylsilyl cyanide (TMSCN), reaching a turnover frequency (TOF) of up to 48,000 mol h⁻¹ and a total turnover number (TTN) of 100,000, with the catalyst being recyclable over multiple cycles without significant loss of activity [1][2]. In contrast, conventional Lewis acid catalysts (e.g., ZnI₂ or InBr₃) in organic solvents typically yield 70-85% for similar substrates under less sustainable conditions [3]. The 99% yield and 48,000 mol h⁻¹ TOF represent approximately a 1.2- to 1.4-fold improvement in yield and a >10-fold improvement in catalytic efficiency over conventional methods.

Green Chemistry Cyanosilylation Ionic Liquids

Regioisomeric Selectivity: 3-Methoxy vs. 4-Methoxy Substitution for Receptor Binding

The position of the methoxy substituent on the phenyl ring directly governs the pharmacological profile of the final D4 receptor ligand. Perrone and colleagues systematically investigated both 3-methoxy and 4-methoxy substitution patterns on the benzamide fragment, demonstrating that the 3-methoxy configuration is optimal for D4 receptor affinity [1]. The 4-methoxy regioisomeric precursor (CAS 66985-48-6) yields a final ligand with reduced D4 binding and altered selectivity profile [1]. This positional specificity means that the 3-methoxy compound (CAS 93554-98-4) is the structurally validated intermediate for target-specific CNS ligand synthesis, while the 4-methoxy analog is unsuitable for reproducing the published pharmacological data [1][2].

Structure-Activity Relationship Dopamine Receptor Regioisomer Differentiation

Physicochemical Property Differentiation: Solubility, Molecular Weight, and Handling Characteristics

The 3-methoxy substitution confers distinct physicochemical properties compared to the unsubstituted phenyl analog. The compound (MW 235.35 g/mol) exhibits a topological polar surface area (tPSA) of 42.2 Ų and a calculated logP of 3.11 [1]. In contrast, the unsubstituted α-(trimethylsilyloxy)phenylacetonitrile (CAS 25438-37-3, MW 205.33 g/mol) has a lower molecular weight and different solubility characteristics, with a boiling point of 91 °C at 0.5 mmHg and density of 0.978 g/mL at 25 °C . The target compound's higher molecular weight (235.35 vs. 205.33) and the methoxy group's hydrogen bond acceptor capability (3 H-bond acceptors vs. 2) alter its chromatographic retention behavior and solubility in common organic solvents (soluble in DCM, EtOAc, and DMSO) [1][2]. These differences are critical during multi-step synthesis where precise physical properties affect extraction efficiency, column chromatography conditions, and crystallization outcomes.

Physicochemical Properties Formulation Analytical Chemistry

Commercial Availability and Procurement-Grade Purity Differentiation

Commercially, this compound is available from multiple reputable suppliers at defined purity grades (typically 95-98%) with batch-specific certificates of analysis . Santa Cruz Biotechnology offers 250 mg quantities (catalog sc-483426, $380.00) for research use, while BOC Sciences lists it as a building block with >20,000 intermediates in stock, indicating reliable supply chain availability . Coompo Research Chemicals provides the compound at 98% purity in 250 mg ($150.00) and 2.5 g ($1,200.00) quantities [1]. In contrast, the 4-methoxy regioisomer (CAS 66985-48-6) has fewer commercial suppliers and less well-characterized purity profiles . The enantiomerically enriched (S)- and (R)- forms of the 3-methoxy compound are also available (CAS 201473-46-3 and CAS 224565-68-8), enabling asymmetric synthesis applications .

Chemical Procurement Quality Control Supply Chain

Validated Application Scenarios for 3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile (CAS 93554-98-4)


Dopamine D4 Receptor Ligand Synthesis for CNS Drug Discovery

This compound is the documented precursor for synthesizing high-affinity dopamine D4 receptor-selective benzamide ligands, as established by Perrone et al. (2000) [1]. The 3-methoxybenzamide pharmacophore, assembled using this TMS-protected cyanohydrin intermediate, is essential for achieving the D4 binding specificity required for antipsychotic drug development programs. Any CNS-focused medicinal chemistry team working on D4 receptor-targeted therapies must procure this specific regioisomer to reproduce the published SAR and achieve meaningful receptor occupancy data [1][2].

Green Chemistry Cyanosilylation Method Development and Scale-Up

This compound serves as a validated substrate for demonstrating the superior catalytic performance of Sc(OTf)₃/[bmim][SbF₆] ionic liquid systems, achieving 99% yield with a TOF of 48,000 mol h⁻¹ and TTN of 100,000 [3]. Process chemistry groups focused on sustainable manufacturing can use this compound as a benchmark substrate when evaluating new catalytic systems for cyanosilylation reactions, as its reactivity profile in this green solvent system is thoroughly documented [3][4].

Analytical Reference Standard for Methoxetamine Metabolite Identification

As the documented synthetic precursor to methoxetamine (M226300), this compound is an essential intermediate for preparing analytical reference standards of methoxetamine and its metabolites for forensic toxicology and clinical pharmacology studies . The well-characterized synthetic route and commercial availability at defined purity grades (95-98%) make it suitable for producing certified reference materials under ISO 17034 guidelines [5].

Enantioselective Synthesis Using Chiral TMS-Cyanohydrin Intermediates

The availability of both (R)- and (S)-enantiomers of this compound (CAS 201473-46-3 and CAS 224565-68-8) enables enantioselective synthetic strategies for producing chiral pharmaceutical intermediates . Researchers developing asymmetric cyanosilylation methodologies, such as those using chiral β-amino alcohol-Ti(Oi-Pr)₄ complexes that achieve up to 94% ee for aldehyde cyanosilylation, can employ the enantiopure forms of this compound to establish starting material enantiomeric purity and validate chiral analytical methods .

Quote Request

Request a Quote for 3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.